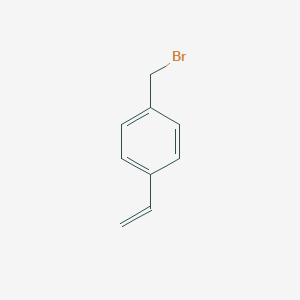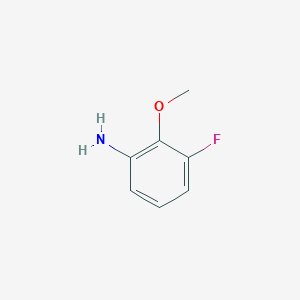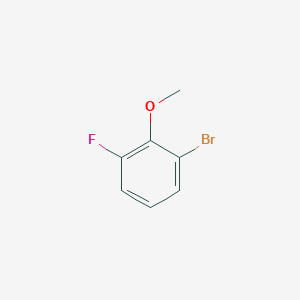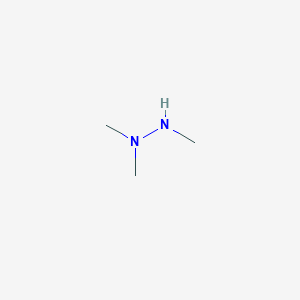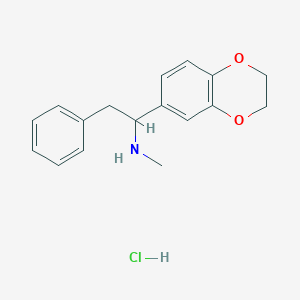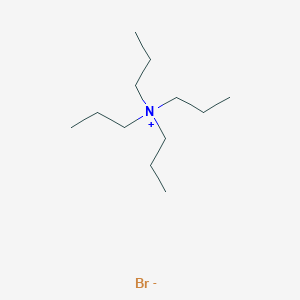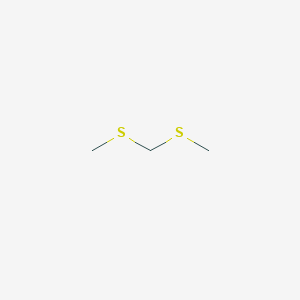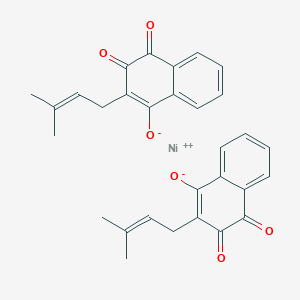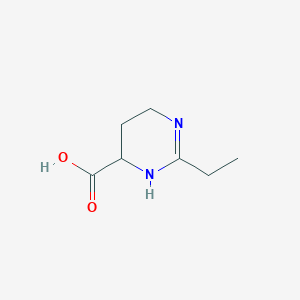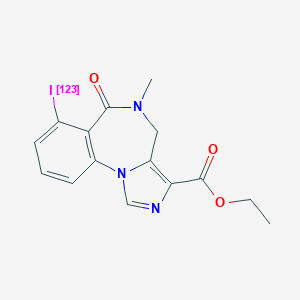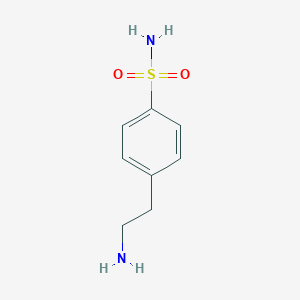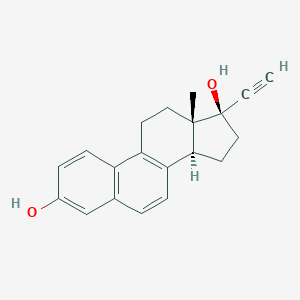
Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and the presence of ethynyl and hydroxyl functional groups. Its stereochemistry is defined by the specific configuration of its chiral centers.
Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .
Mode of Action
This compound acts as an agonist to the estrogen receptor . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the estrogen receptor, causing a conformational change and initiating a series of events leading to the physiological responses typically associated with estrogen .
Biochemical Pathways
Upon binding to the estrogen receptor, this compound influences the regulation of gene expression. The estrogen-receptor complex interacts with specific DNA sequences, known as estrogen-responsive elements, to increase or decrease the transcription of certain genes . This can lead to a variety of downstream effects, depending on the specific genes being regulated.
Result of Action
The result of this compound’s action is the modulation of the body’s physiological responses to estrogen. This can include a wide range of effects, from the development and maintenance of female sex characteristics to the regulation of menstrual cycles and reproductive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethynyl group: This step usually involves the use of acetylene derivatives under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: Another compound with a similar cyclopenta[a]phenanthrene core but different functional groups.
Testosterone: Shares the core structure but has distinct substituents and biological roles.
Uniqueness
What sets Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol apart is its specific configuration and the presence of the ethynyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADRLWZAEUTLMS-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
